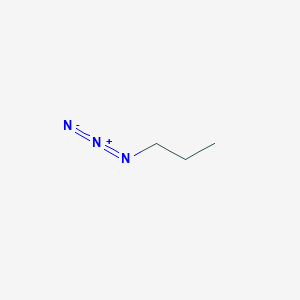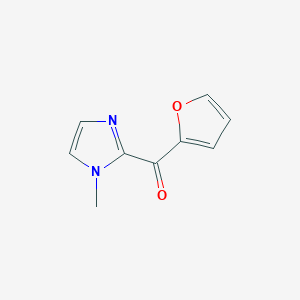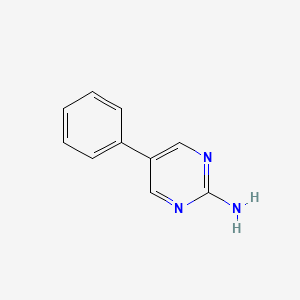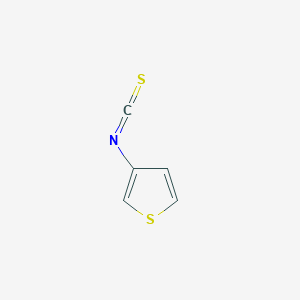
1-Azidopropane
描述
1-Azidopropane, also known as n-propyl azide, is an organic compound with the molecular formula C₃H₇N₃. It is a simple organic azide characterized by the presence of an azide group (-N₃) attached to a propyl chain. This compound is known for its reactivity and is used in various chemical and industrial applications .
准备方法
1-Azidopropane can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromopropane with sodium azide in an aprotic solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the bromine atom with the azide group . Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient and safe handling of reactive azide intermediates.
化学反应分析
1-Azidopropane undergoes various chemical reactions, primarily driven by the reactivity of the azide group. Some of the notable reactions include:
Nucleophilic Substitution Reactions: The azide group can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different substituted products.
Reduction Reactions: This compound can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Azidopropane finds applications in several scientific research fields:
作用机制
The mechanism of action of 1-Azidopropane primarily involves its reactivity as an azide. In nucleophilic substitution reactions, the azide group acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached . In cycloaddition reactions, the azide group participates in the formation of triazoles through a concerted mechanism involving the interaction of the azide with an alkyne or alkene .
相似化合物的比较
1-Azidopropane can be compared with other similar compounds, such as:
Ethyl azide (C₂H₅N₃): Similar to this compound but with an ethyl group instead of a propyl group.
Hydrazoic acid (HN₃): A simpler azide compound with a single hydrogen atom attached to the azide group.
Chlorine azide (ClN₃): Contains a chlorine atom attached to the azide group, making it more reactive and hazardous.
This compound is unique due to its specific reactivity profile and the presence of a propyl chain, which influences its physical and chemical properties.
属性
IUPAC Name |
1-azidopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3/c1-2-3-5-6-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPPZASKIXGUJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3 | |
| Record name | n-Propyl azide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/N-Propyl_azide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496682 | |
| Record name | n-Propyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22293-25-0 | |
| Record name | 1-Azidopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22293-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Propyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337612.png)




![2-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1337626.png)

![trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide](/img/structure/B1337637.png)




![5-Ethylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1337643.png)
